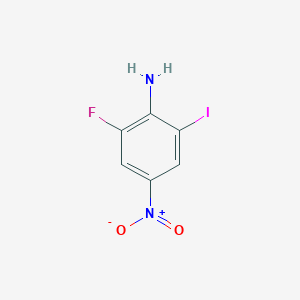

2-Fluoro-6-iodo-4-nitroaniline

Descripción general

Descripción

2-Fluoro-6-iodo-4-nitroaniline is a useful research compound. Its molecular formula is C6H4FIN2O2 and its molecular weight is 282.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds like 4-fluoro-2-nitroaniline have been reported to form complexes with cobalt (ii), nickel (ii), and copper (ii) . These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction.

Mode of Action

Nitroaniline compounds are generally known to undergo electrophilic aromatic substitution reactions . In such reactions, the nitro group acts as a deactivating, meta-directing group. This means it decreases the reactivity of the aromatic ring towards electrophilic aromatic substitution, and when it does react, the new substituent is directed to the meta position .

Result of Action

Given the compound’s potential to form complexes with metal ions , it may influence processes that depend on these ions, such as enzymatic reactions and signal transduction.

Action Environment

It is generally recommended to store the compound in a dark place, sealed and dry, at a temperature between 2-8°c . This suggests that light, air, moisture, and temperature could potentially affect the compound’s stability and efficacy.

Actividad Biológica

2-Fluoro-6-iodo-4-nitroaniline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article aims to provide a detailed exploration of its biological activity, including relevant research findings, case studies, and a comparative analysis with related compounds.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : C6H4FINO2

- Molecular Weight : 236.01 g/mol

Chemical Structure

The compound features a fluorine atom, an iodine atom, and a nitro group attached to a benzene ring, which influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Stability | Sensitive to light and moisture |

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

Case Studies

- Antimicrobial Efficacy : A study published in PLOS ONE evaluated various nitroaniline derivatives for their antimicrobial properties. The results indicated that compounds with halogen substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-halogenated counterparts .

- Cytotoxicity Assessment : In vitro studies on related nitroanilines have demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity. For instance, similar compounds showed IC50 values ranging from 10 to 30 µM in various assays .

- Environmental Impact : Research has highlighted the biodegradation pathways of nitroanilines in microbial systems, suggesting that compounds like this compound could be subject to biotransformation by specific bacterial strains, which could mitigate their environmental toxicity .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally related compounds reveals insights into its unique biological profile.

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | 20 µM | Unknown |

| 2-Methoxy-4-nitroaniline | High | 15 µM | Yes |

| 4-Nitroaniline | Low | 25 µM | Yes |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

2-Fluoro-6-iodo-4-nitroaniline is utilized as a building block in the synthesis of pharmaceutical compounds. The incorporation of fluorine and iodine into organic molecules can enhance biological activity and metabolic stability. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased solubility and decreased metabolic degradation, making them valuable in drug design .

Anticancer Agents

Research indicates that fluorinated anilines, including derivatives like this compound, can act as antiproliferative agents against various cancer cell lines. Studies have shown that these compounds can inhibit cell growth in colon carcinoma (HT29) and breast adenocarcinoma (MCF-7) models . The presence of halogen substituents is believed to modulate the electronic properties of the aromatic ring, enhancing interactions with biological targets.

Materials Science

Organic Electronics

The compound has potential applications in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The incorporation of fluorine and iodine can improve charge transport properties and stability under operational conditions. Research into the synthesis of novel fluorinated materials is ongoing, aiming to develop more efficient electronic devices .

Crystal Engineering

this compound can also be used in crystal engineering applications. Its unique molecular structure allows for the formation of stable crystalline phases, which are essential for developing new materials with tailored properties for specific applications, such as sensors or catalysts .

Environmental Studies

Biodegradation Studies

As a nitroaromatic compound, this compound may pose environmental risks due to its potential toxicity and persistence. Research into its biodegradation pathways is crucial for understanding its environmental impact. Studies have indicated that nitroanilines can undergo microbial degradation, leading to less harmful products .

Toxicological Assessments

The compound's effects on living organisms are being studied to assess its mutagenicity and overall toxicity. Understanding these effects is vital for evaluating the safety of compounds used in industrial applications and their potential release into ecosystems .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigated antiproliferative effects on HT29 and MCF-7 cells | Showed significant inhibition of cell growth with fluoro-substituted anilines |

| Environmental Impact Assessment | Evaluated biodegradation pathways | Identified microbial pathways leading to degradation of nitroanilines |

| Synthesis of Fluorinated Materials | Developed new synthetic routes for organic electronics | Improved charge transport properties observed in synthesized materials |

Propiedades

IUPAC Name |

2-fluoro-6-iodo-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FIN2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTOPFHTCCIELI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.